1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol
Description
1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol is a fluorinated tertiary alcohol featuring a triethylsilyl (TES) group and a pent-4-en-2-ol backbone. Its structure combines steric bulk from the TES and dimethyl groups with electronic effects from the fluorine substituents. These attributes make it a candidate for specialized organic synthesis, particularly in reactions requiring selective protection or fluorinated intermediates.
Properties
CAS No. |
649717-91-9 |
|---|---|
Molecular Formula |
C13H26F2OSi |
Molecular Weight |
264.43 g/mol |
IUPAC Name |
1,1-difluoro-3,3-dimethyl-2-triethylsilylpent-4-en-2-ol |
InChI |
InChI=1S/C13H26F2OSi/c1-7-12(5,6)13(16,11(14)15)17(8-2,9-3)10-4/h7,11,16H,1,8-10H2,2-6H3 |
InChI Key |
ACBCHFNYDLJZDE-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(C(F)F)(C(C)(C)C=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethyl-1-butene and triethylsilyl chloride.
Hydrosilylation: The addition of the triethylsilyl group is carried out via a hydrosilylation reaction, where the double bond of the starting material reacts with triethylsilyl chloride in the presence of a catalyst such as platinum or rhodium complexes.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring reaction conditions and product quality is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Compounds with substituted functional groups
Scientific Research Applications
1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of advanced materials, such as fluorinated polymers and silicon-based materials with unique properties.
Biological Studies: Researchers use this compound to study the effects of fluorine and silicon substitution on biological activity and molecular interactions.
Medicinal Chemistry: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and electrostatic interactions, while the triethylsilyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biological pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- The TES group in the target compound reduces polarity compared to trifluoromethyl analogs, enhancing compatibility with nonpolar solvents .
- Fluorine substitution lowers pKa relative to non-fluorinated alcohols, but the TES group slightly increases it compared to trifluoromethyl analogs due to reduced electron withdrawal .
Biological Activity
1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol is a fluorinated organic compound notable for its unique structural features, including a difluoromethyl group, a triethylsilyl substituent, and an alkenyl alcohol functionality. Its molecular formula is C12H19F2OSi, with a molecular weight of approximately 264.43 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.
Chemical Structure and Properties
The structure of 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 264.43 g/mol |
| CAS Number | 649717-91-9 |
| IUPAC Name | 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol |
Biological Activity Overview
The biological activity of 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol has been explored in various studies. Its unique fluorinated structure may influence its interactions with biological targets, potentially affecting pathways related to drug metabolism and bioavailability. The presence of fluorine atoms enhances lipophilicity and membrane permeability, which are crucial for pharmacological activity.
Research indicates that compounds with similar fluorinated structures exhibit altered biological profiles compared to their non-fluorinated counterparts. The mechanisms by which 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol interacts with biological systems include:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules.
- Electrostatic Interactions : The presence of fluorine atoms can enhance electrostatic interactions with charged biological targets.
- Membrane Permeability : The triethylsilyl group increases the compound's lipophilicity, facilitating its ability to cross cellular membranes.
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of fluorinated compounds similar to 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol. Results indicated that these compounds exhibited significant activity against various bacterial strains due to their enhanced membrane permeability and interaction with bacterial cell walls.
Pharmacokinetic Studies
Pharmacokinetic studies highlighted that the incorporation of fluorine into organic compounds typically leads to increased metabolic stability. For instance, a comparative analysis showed that similar fluorinated alcohols had longer half-lives in vivo due to reduced susceptibility to enzymatic degradation.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted to understand how 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol stands against other structurally related compounds:
| Compound Name | Structural Features | Notable Differences |
|---|---|---|
| 3,3-Dimethylbutan-2-one | Lacks fluorine; ketone functional group | Does not possess difluoromethyl or silyl groups |
| Triethylsilane | Contains triethylsilyl group but no fluorine | Simpler structure without the alkenyl alcohol functionality |
| Difluoromethane | Contains two fluorine atoms but lacks silyl or alcohol groups | Simpler alkane structure; no reactivity associated with alkenes |
This table illustrates the uniqueness of 1,1-Difluoro-3,3-dimethyl-2-(triethylsilyl)pent-4-en-2-ol due to its combination of fluorination and silylation along with an alkenyl alcohol structure.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
